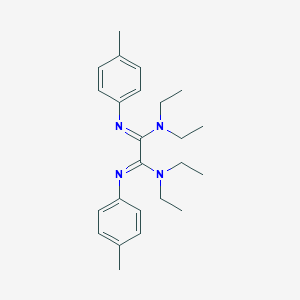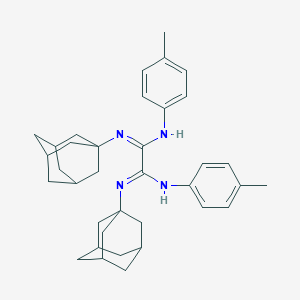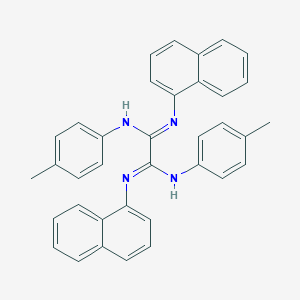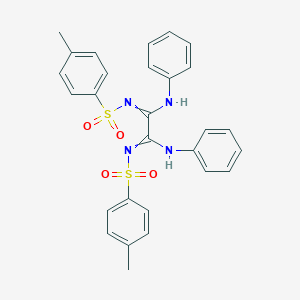![molecular formula C31H28N4O4S B307191 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307191.png)
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione, also known as MBMIT, is a compound that has shown promising results in scientific research. It is a member of the imidazolidine-2-thione family, which has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. In fungal cells, it has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In animal models, it has been shown to reduce tumor growth and improve survival rates. In inflammatory models, it has been shown to reduce the production of inflammatory cytokines and chemokines. In fungal models, it has been shown to inhibit fungal growth and spore germination.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. It is also stable under various conditions, making it suitable for long-term storage. However, 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione also has some limitations. It is not water-soluble, which can make it difficult to work with in some experiments. It also has limited solubility in organic solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to further elucidate its mechanism of action, particularly in cancer cells. Another direction is to explore its potential applications in other fields, such as materials science and environmental science. Additionally, further studies are needed to optimize its synthesis method and improve its solubility properties. Overall, 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has shown promising results in scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of acetic acid and ethanol. The resulting product is then reacted with 4-methoxyaniline to produce 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. The synthesis method is relatively straightforward and has been optimized to yield high purity 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been studied extensively for its potential applications in various fields. In the medical field, it has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models. In the agricultural field, 1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been shown to have antifungal properties, inhibiting the growth of various fungal species. In the materials science field, it has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
Produktname |
1,3-Bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
|---|---|
Molekularformel |
C31H28N4O4S |
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
1,3-bis(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C31H28N4O4S/c1-36-25-13-5-21(6-14-25)32-29-30(33-22-7-15-26(37-2)16-8-22)35(24-11-19-28(39-4)20-12-24)31(40)34(29)23-9-17-27(38-3)18-10-23/h5-20H,1-4H3 |
InChI-Schlüssel |
DPGZOVXLPAVLBY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dimorpholin-4-ylethylidene}aniline](/img/structure/B307111.png)

![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)









![N~1~,N~2~-bis[4-(dimethylamino)phenyl]-N'~1~,N'~2~-diphenylethanediimidamide](/img/structure/B307131.png)